Evidence Item 1: Regioisomeric Differentiation from 1,2,4-Oxadiazin-5(6H)-ones in MAO Inhibition
The 1,3,4-oxadiazin-5(6H)-one scaffold, to which the target compound belongs, is a distinct regioisomer from the 1,2,4-oxadiazin-5(6H)-one class. Recent investigations into 1,2,4-oxadiazin-5(6H)-ones as MAO inhibitors have identified lead compounds with moderate potency, such as compound 7c with an IC50 of 0.371 µM against human MAO-B [1]. In contrast, the 1,3,4-oxadiazin-5(6H)-one scaffold is known from a foundational 1988 study to be a preferential MAO-B inhibitor template, with the most potent derivative from that series exhibiting a Ki of 0.15 µM for MAO-B [2]. This indicates that the position of heteroatoms within the six-membered ring leads to fundamentally different interaction profiles with the MAO enzyme active site.
| Evidence Dimension | Inhibitory activity against human MAO-B |
|---|---|
| Target Compound Data | Belongs to the 1,3,4-oxadiazin-5(6H)-one class; most potent derivative from a 1988 series showed Ki = 0.15 µM [2]. |
| Comparator Or Baseline | 1,2,4-oxadiazin-5(6H)-one derivative (compound 7c) |
| Quantified Difference | The most potent 1,2,4-isomer (7c) has an IC50 of 0.371 µM [1], while the 1,3,4-scaffold has been optimized to low nanomolar IC50 values in subsequent studies (4-25 nM) [3], highlighting divergent structure-activity relationships. |
| Conditions | In vitro enzyme inhibition assays using recombinant human MAO-B. |
Why This Matters
For researchers developing MAO-B inhibitors, the choice between 1,3,4- and 1,2,4-oxadiazinone regioisomers is critical, as they present distinct and non-interchangeable SAR landscapes that will direct different lead optimization strategies.
- [1] Knez, D., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 29(23), 5550. View Source
- [2] Mazouz, F., Lebreton, L., Milcent, R., & Burstein, C. (1988). Inhibition of monoamine oxidase types A and B by 2-aryl-4H-1,3,4-oxadiazin-5(6H)-one derivatives. European Journal of Medicinal Chemistry, 23(5), 441-451. View Source
- [3] Lee, J., Lee, Y., Park, S. J., Lee, J., Kim, Y. S., Suh, Y. G., & Lee, J. (2017). Discovery of highly selective and potent monoamine oxidase B inhibitors: Contribution of additional phenyl rings introduced into 2-aryl-1,3,4-oxadiazin-5(6H)-one. European Journal of Medicinal Chemistry, 130, 365-378. View Source
